molecular formula C6H12O6 B025938 2,3,4,5,6-Pentakis(oxidanyl)hexanal CAS No. 110187-42-3

2,3,4,5,6-Pentakis(oxidanyl)hexanal

Cat. No.: B025938
CAS No.: 110187-42-3
M. Wt: 186.11 g/mol
InChI Key: GZCGUPFRVQAUEE-WHJUMZNSSA-N
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Description

2,3,4,5,6-Pentakis(oxidanyl)hexanal, also known as D-(+)-Glucose-13C6, is a compound with the molecular formula C6H12O6 and a molecular weight of 186.11 g/mol. This compound is a labeled form of glucose, where all six carbon atoms are replaced with the isotope carbon-13. It is primarily used as an internal standard for the quantification of D-(+)-glucose by gas chromatography or liquid chromatography-mass spectrometry.

Preparation Methods

The synthesis of 2,3,4,5,6-Pentakis(oxidanyl)hexanal involves the incorporation of carbon-13 into glucose. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the glucose structure.

Chemical Reactions Analysis

2,3,4,5,6-Pentakis(oxidanyl)hexanal undergoes various chemical reactions typical of glucose. These include:

    Oxidation: The compound can be oxidized to form gluconic acid or glucaric acid.

    Reduction: It can be reduced to form sorbitol.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions are gluconic acid, glucaric acid, and sorbitol.

Scientific Research Applications

2,3,4,5,6-Pentakis(oxidanyl)hexanal has several scientific research applications:

    Chemistry: It is used as an internal standard in analytical chemistry for the quantification of glucose.

    Biology: The compound is used in metabolic studies to trace glucose pathways in biological systems.

    Medicine: It is employed in research related to glucose metabolism and diabetes.

    Industry: The compound is used in the production of labeled glucose for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentakis(oxidanyl)hexanal involves its role as a tracer in metabolic studies. The labeled carbon atoms allow researchers to track the metabolic pathways of glucose in biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism.

Comparison with Similar Compounds

2,3,4,5,6-Pentakis(oxidanyl)hexanal is unique due to its labeled carbon atoms, which make it an invaluable tool in metabolic studies. Similar compounds include:

    1,2,3,4,6-Pentakis[-O-(3,4,5-trihydroxybenzoyl)]-α,β-D-glucopyranose: Known for its antioxidant activities.

    Pentaerythritol tetra(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): A synthetic antioxidant used in various industries.

These compounds differ in their applications and chemical properties, highlighting the uniqueness of this compound in metabolic research.

Properties

CAS No.

110187-42-3

Molecular Formula

C6H12O6

Molecular Weight

186.11 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

GZCGUPFRVQAUEE-WHJUMZNSSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

[13CH2]([13C@@H]([13C@@H]([13C@H]([13C@@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6-Pentakis(oxidanyl)hexanal
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2,3,4,5,6-Pentakis(oxidanyl)hexanal
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2,3,4,5,6-Pentakis(oxidanyl)hexanal
Reactant of Route 4
2,3,4,5,6-Pentakis(oxidanyl)hexanal
Reactant of Route 5
2,3,4,5,6-Pentakis(oxidanyl)hexanal
Reactant of Route 6
2,3,4,5,6-Pentakis(oxidanyl)hexanal

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